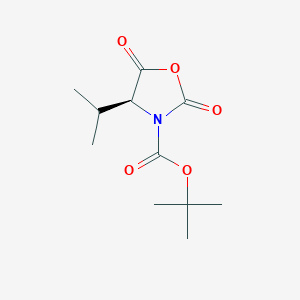

Boc-L-Valine N-carboxyanhydride

描述

Boc-L-Valine N-carboxyanhydride is used in multi-peptide synthesis and serves as the amino acid protection monomer . It is a single substance with a percentage greater than 99.0% (T) and has a CAS code of 13734-41-3 .

Synthesis Analysis

N-carboxyanhydrides (NCAs) can be prepared directly from amino acids and CO2 using n-propylphosphonic anhydride .Molecular Structure Analysis

The molecular formula of Boc-L-Valine N-carboxyanhydride is C11H17NO5 . It has a molecular weight of 243.25600 .Chemical Reactions Analysis

The amine-terminated polyamidoamine dendrimer (Gx-PAMAM) mediated ring-opening polymerization (ROP) of Nε-tert-butyloxycarbonyl-L-lysine N-carboxyanhydride (Boc-L-Lys-NCA) and γ-benzyl-L-glutamic acid-based N-carboxyanhydride (PBLG-NCA) was able to prepare star PLL homo- and copolymers with 400 residues within 50 min .Physical And Chemical Properties Analysis

Boc-L-Valine N-carboxyanhydride has a density of 1.198g/cm3 . Its boiling point is 282.399ºC at 760 mmHg . The flash point is 124.591ºC .科学研究应用

Synthetic Peptides in Cosmetics

Boc-L-Valine N-carboxyanhydride is used in the synthesis of peptides, which are used in cosmetics for sensitive skin . These peptides interact with skin cells through multiple mechanisms and have high potency at low dosages . They are able to penetrate the stratum corneum, the outermost layer of the skin .

Synthesis of Therapeutic Alkaloids

This compound can be prepared directly from amino acids and CO2 using n-propylphosphonic anhydride . The resulting N-carboxyanhydrides (NCAs) can be transformed into medicinally active alkaloids such as tryptanthrin and phaitanthrin A in one pot .

Amino Acid Protection Monomer

N-Boc-L-valine is used as an amino acid protection monomer in multi-peptide synthesis . This process is crucial in the production of complex peptides, which have numerous applications in biological research and drug development .

Antimicrobial Activity

The compound has been used in the synthesis of star-shaped polypeptides, which have shown enhanced antimicrobial activity . These polymers disrupt the membranes of microbes, making them a potential tool in combating infections .

Chemical Transformations

The tert-butyl group in the compound has unique reactivity patterns, which are useful in various chemical transformations . This simple hydrocarbon moiety is used in biosynthetic and biodegradation pathways .

Biocatalytic Processes

The tert-butyl group’s unique reactivity pattern also makes it suitable for use in biocatalytic processes . This could potentially lead to the development of more efficient and environmentally friendly methods of producing chemicals .

作用机制

Target of Action

Boc-L-Valine N-carboxyanhydride, also known as tert-butyl (4S)-2,5-dioxo-4-propan-2-yl-1,3-oxazolidine-3-carboxylate, is a derivative of amino acids . The primary targets of this compound are proteins and peptides in the body. It interacts with these targets to initiate a series of biochemical reactions .

Mode of Action

The compound acts as a building block in the synthesis of polypeptides . It undergoes ring-opening polymerization to form homopolypeptides . This process is catalyzed by metal catalysts . The resulting polypeptides can then interact with various biological targets to exert their effects .

Biochemical Pathways

The key biochemical pathway involved in the action of Boc-L-Valine N-carboxyanhydride is the formation of polypeptides through ring-opening polymerization . This process is crucial for the synthesis of proteins and peptides, which play vital roles in numerous biological processes .

Pharmacokinetics

Given its role in the synthesis of polypeptides, it is likely that its absorption, distribution, metabolism, and excretion (adme) properties would be influenced by factors such as the presence of appropriate catalysts and the physiological environment .

Result of Action

The primary result of the action of Boc-L-Valine N-carboxyanhydride is the formation of polypeptides . These polypeptides can then participate in various biological processes, potentially influencing cellular functions and contributing to the overall physiological response .

Action Environment

The action of Boc-L-Valine N-carboxyanhydride is influenced by various environmental factors. For instance, the presence of appropriate catalysts is crucial for its ring-opening polymerization . Additionally, factors such as pH and temperature could potentially influence its stability and efficacy .

安全和危害

未来方向

The preparation of synthetically versatile N-carboxyanhydrides (NCAs) directly from amino acids and CO2 using n-propylphosphonic anhydride is more green than conventional methods, which all directly or indirectly use the highly poisonous gas phosgene . This suggests a potential mechanism by which activated amino acids could diversify the chemical functionality of fatty acid membranes and colocalize RNA with vesicles during the formation of early protocells .

属性

IUPAC Name |

tert-butyl (4S)-2,5-dioxo-4-propan-2-yl-1,3-oxazolidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO5/c1-6(2)7-8(13)16-9(14)12(7)10(15)17-11(3,4)5/h6-7H,1-5H3/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTIIPUBJZYTAMU-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C(=O)OC(=O)N1C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H]1C(=O)OC(=O)N1C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801165275 | |

| Record name | tert-Butyl (4S)-4-isopropyl-2,5-dioxo-1,3-oxazolidin-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801165275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-tert-Butyl 4-isopropyl-2,5-dioxooxazolidine-3-carboxylate | |

CAS RN |

141468-55-5 | |

| Record name | tert-Butyl (4S)-4-isopropyl-2,5-dioxo-1,3-oxazolidin-3-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=141468-55-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl (4S)-4-isopropyl-2,5-dioxo-1,3-oxazolidin-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801165275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-oxo-5,6,7,8-tetrahydro-2H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid](/img/structure/B141036.png)

![Triphenyl-[(2,6,6-trimethylcyclohexen-1-yl)methyl]phosphanium;bromide](/img/structure/B141046.png)